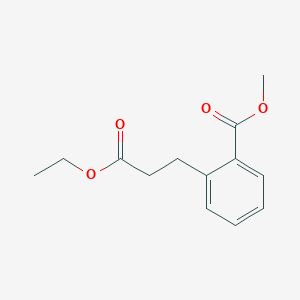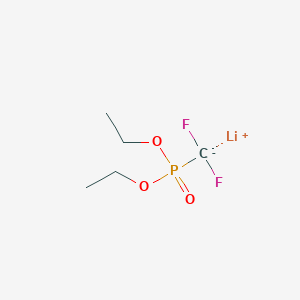
3,5-Dinitro-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two nitro groups attached to the acenaphthylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-1,2-dihydroacenaphthylene typically involves nitration reactions. One common method is the nitration of acenaphthene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the acenaphthene molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,5-Dinitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,8-Dinitro-1,2-dihydroacenaphthylene: Similar structure but with nitro groups at different positions.
1,2-Dihydroacenaphthylene: Lacks nitro groups, leading to different chemical properties and reactivity.
Acenaphthene: Parent compound without nitro groups.
Uniqueness
The presence of nitro groups enhances its electrophilic nature, making it suitable for various chemical transformations and applications in research and industry .
Propiedades
Número CAS |
92278-95-0 |
|---|---|
Fórmula molecular |
C12H8N2O4 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
3,5-dinitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-6-11(14(17)18)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2 |
Clave InChI |
YVCYWMVXRONLLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C3=CC=CC1=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
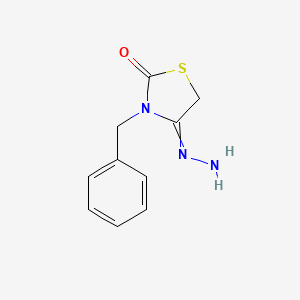
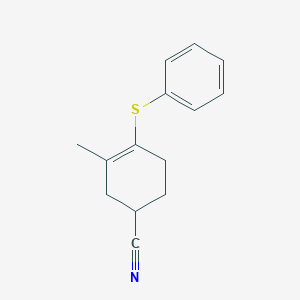
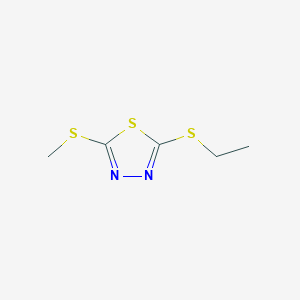
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
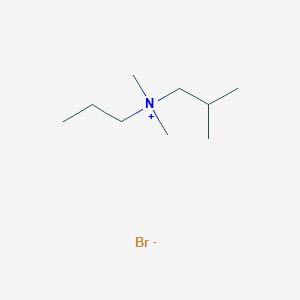

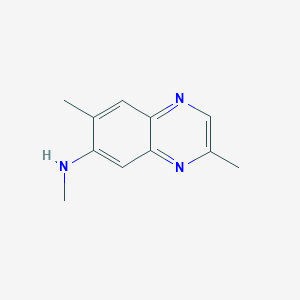
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
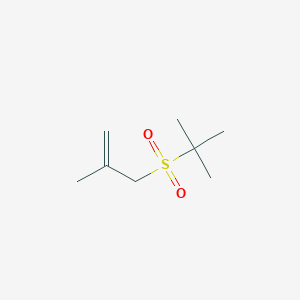
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
